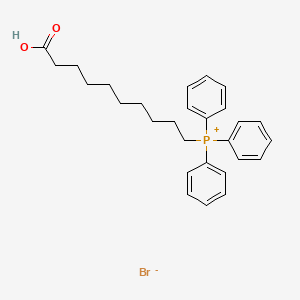
(9-Carboxynonyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a compound with the molecular formula C28H34O2P . It has a molecular weight of 433.542 and is used to increase the level of hydrogen sulphide within the mitochondria because of the presence of the mitochondria targeting motif .
Molecular Structure Analysis
The molecular structure of “(9-Carboxynonyl)(triphenyl)phosphanium bromide” can be represented by the SMILES notation:OC(=O)CCCCCCCCCP+(c2ccccc2)c3ccccc3 . This indicates that the compound contains a carboxynonyl group attached to a triphenylphosphonium group. Chemical Reactions Analysis
While specific chemical reactions involving “(9-Carboxynonyl)(triphenyl)phosphanium bromide” are not detailed in the available resources, it’s known that similar compounds are used as reactants for the preparation of various structures via ring-closing metathesis and double bond migration ring-closing metathesis reactions .Physical And Chemical Properties Analysis
“(9-Carboxynonyl)(triphenyl)phosphanium bromide” is a neat product . The compound should be stored at a temperature of +4°C . Unfortunately, more specific physical and chemical properties are not available in the current resources.Safety And Hazards
Eigenschaften
CAS-Nummer |
93943-65-8 |
|---|---|
Produktname |
(9-Carboxynonyl)(triphenyl)phosphanium bromide |
Molekularformel |
C28H34BrO2P |
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
9-carboxynonyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H33O2P.BrH/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22H,1-5,15-16,23-24H2;1H |
InChI-Schlüssel |
MBBYHWZVGHKEBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

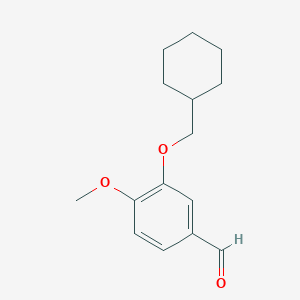
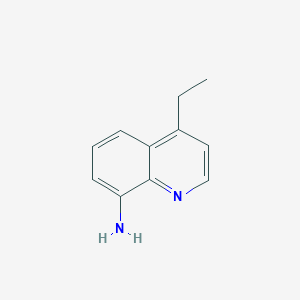
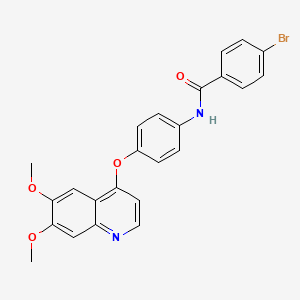
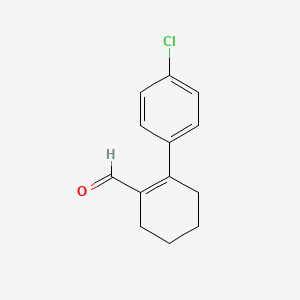
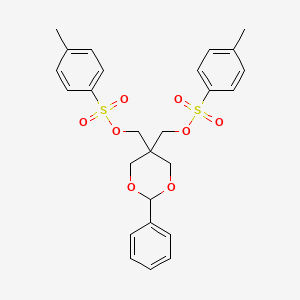
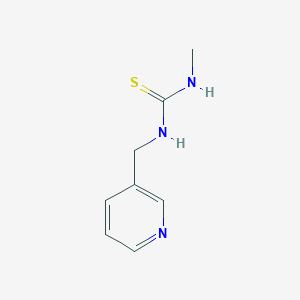
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
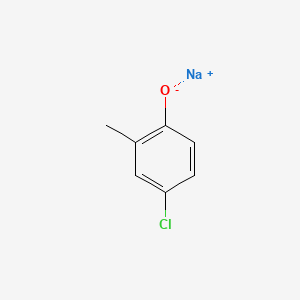
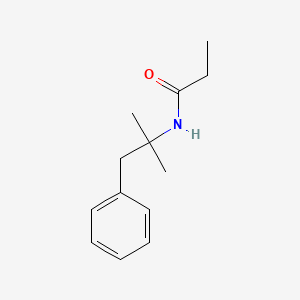
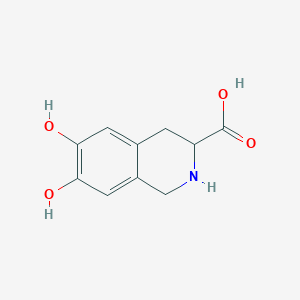
![ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B8712791.png)

![5-Bromo-3,4-dimethyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8712810.png)
![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)